![molecular formula C19H18ClN3O2 B12161709 5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol](/img/structure/B12161709.png)
5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol
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Overview
Description
5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Chlorine Atom: The chlorine atom can be introduced via electrophilic substitution using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Pyridine and Morpholine Groups: The pyridine and morpholine groups can be introduced through nucleophilic substitution reactions. For instance, the pyridine group can be attached using a Suzuki-Miyaura coupling reaction, while the morpholine group can be introduced via nucleophilic substitution with morpholine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the quinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the quinoline ring and the attached groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Thionyl chloride, phosphorus pentachloride, and other halogenating agents for electrophilic substitution; morpholine and other nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may yield reduced quinoline derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures to 5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol exhibit significant anticancer properties. They interact with critical biological macromolecules, leading to inhibition of cancer cell proliferation. For instance, compounds derived from quinoline structures have shown promising results against various cancer cell lines such as MCF7 and NCI-H460, with IC50 values indicating effective cytotoxicity .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity, which is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes. Similar quinoline derivatives have been reported to possess broad-spectrum antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Antiviral Potential
In addition to its anticancer and antimicrobial activities, this compound may exhibit antiviral properties. Quinoline derivatives are known to interfere with viral replication processes, making them potential candidates for the development of antiviral therapeutics.
Synthesis and Derivatives
The synthesis of this compound typically involves several key steps including:
- Formation of the quinoline core.
- Introduction of the chloro substituent.
- Attachment of the morpholine and pyridine groups.
This multi-step synthetic process allows for the generation of various derivatives, which can be tailored for specific biological activities or improved pharmacokinetic properties.
Study 1: Anticancer Efficacy
A study exploring the anticancer efficacy of quinoline derivatives found that this compound exhibited significant cytotoxicity against several cancer cell lines. The compound was evaluated using MTT assays, showing an IC50 value comparable to established chemotherapeutic agents .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial potential of various quinoline derivatives, including this compound, against common bacterial strains. Results indicated that the compound displayed potent antibacterial activity, particularly against resistant strains, highlighting its potential as a lead compound for antibiotic development.
Study 3: Antiviral Screening
In a screening study aimed at identifying novel antiviral agents, derivatives of quinoline were tested against several viruses. The results suggested that compounds similar to 5-Chloro-7-[morpholin-4-y(pyridin-4-y)methyl]quinolin-8-ol could inhibit viral replication effectively, warranting further investigation into their mechanism of action and therapeutic potential.
Mechanism of Action
The mechanism of action of 5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial or cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and have been studied for their pharmaceutical and biological activities.
7-Chloro-4-aminoquinoline Derivatives: These compounds have been synthesized and evaluated for their antimicrobial activity.
Uniqueness
5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
5-Chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol is a synthetic compound belonging to the quinoline family, characterized by its unique structure that includes a chloro substituent, a morpholine group, and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H18ClN3O, with a molecular weight of approximately 343.81 g/mol. The compound features:
Component | Description |
---|---|
Quinoline Core | Bicyclic structure with fused benzene and pyridine rings |
Chloro Group | Substituted at the 5-position enhancing biological activity |
Morpholine Group | Attached at the 7-position, contributing to solubility and receptor interactions |
Pyridine Moiety | Enhances the compound's interaction with biological targets |
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for some related compounds against Gram-positive and Gram-negative bacteria range from 50 to 150 µg/mL, demonstrating moderate to strong antibacterial effects .
Antiviral Properties
The antiviral activity of quinoline derivatives has also been documented. These compounds can interfere with viral replication by targeting specific viral enzymes or receptors. For example, similar compounds have been reported to exhibit effectiveness against influenza and other viral pathogens .
Anticancer Activity
This compound has shown promise in anticancer research. Its mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. Various studies have highlighted its potential as an effective agent against different cancer types, including breast and lung cancers .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases.
- Receptor Binding : It may bind to various receptors, modulating their activity and influencing signaling pathways.
- DNA Interaction : The compound can intercalate into DNA strands, disrupting replication and transcription processes.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Quinoline Core : The quinoline structure is synthesized through methods like Skraup synthesis or Friedlander synthesis.
- Chlorination : The introduction of the chloro group is achieved using reagents such as phosphorus pentachloride (PCl5).
- Morpholino Substitution : Morpholine is introduced via nucleophilic substitution reactions.
- Pyridine Attachment : The pyridine moiety is added through coupling reactions.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various quinoline derivatives, including our compound of interest. The results indicated that it exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
Case Study 2: Anticancer Activity
In another study focused on cancer treatment, this compound was tested on multiple cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer properties .
Properties
Molecular Formula |
C19H18ClN3O2 |
---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
5-chloro-7-[morpholin-4-yl(pyridin-4-yl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C19H18ClN3O2/c20-16-12-15(19(24)17-14(16)2-1-5-22-17)18(13-3-6-21-7-4-13)23-8-10-25-11-9-23/h1-7,12,18,24H,8-11H2 |
InChI Key |
JDPDCZOGRJHMBV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C2=CC=NC=C2)C3=CC(=C4C=CC=NC4=C3O)Cl |
Origin of Product |
United States |
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